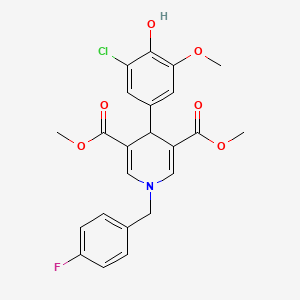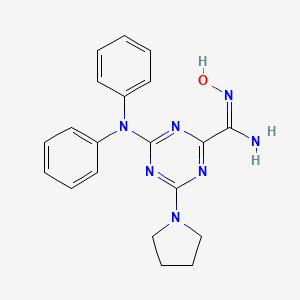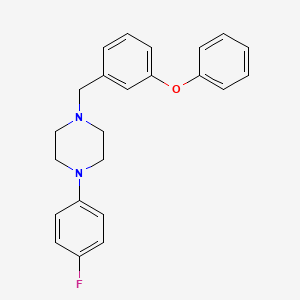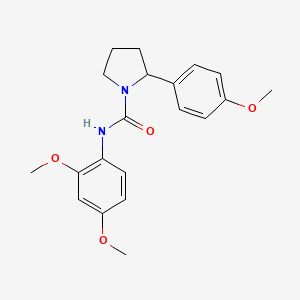![molecular formula C23H32N2O4 B6086313 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6086313.png)
2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-methoxyphenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is commonly referred to as EBP or EBP-50 and is a member of the phenol family. The following paper will discuss the synthesis method of EBP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
EBP has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties in preclinical models. EBP has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, EBP has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
Mécanisme D'action
The exact mechanism of action of EBP is not fully understood. However, it has been suggested that EBP acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This dual mechanism of action may contribute to the compound's antipsychotic and antidepressant properties. Additionally, EBP has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and ERK pathways, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
EBP has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB), which are involved in neuronal growth and survival. EBP has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which may contribute to its antioxidant properties. Additionally, EBP has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EBP in lab experiments is its high purity and stability. This makes it suitable for use in various research applications, including in vitro and in vivo studies. However, one of the limitations of using EBP is its relatively high cost, which may limit its use in large-scale experiments. Additionally, the exact mechanism of action of EBP is not fully understood, which may make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on EBP. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential use in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to elucidate the exact mechanism of action of EBP, which may contribute to the development of more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of EBP involves a multi-step process that includes the reaction of 2-hydroxy-5-methoxybenzaldehyde with 2-ethoxybenzylamine to produce an intermediate compound. This intermediate is then reacted with 3-(2-hydroxyethyl)-1-piperazine to produce the final product, EBP. The synthesis of EBP has been optimized to produce high yields and purity, making it suitable for use in various research applications.
Propriétés
IUPAC Name |
2-[[4-[(2-ethoxyphenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]methyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4/c1-3-29-23-7-5-4-6-19(23)16-25-12-11-24(17-20(25)10-13-26)15-18-8-9-21(28-2)14-22(18)27/h4-9,14,20,26-27H,3,10-13,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTIUXBXPVRKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2CCO)CC3=C(C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2-Ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[1-(4-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6086258.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(3-thienylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6086266.png)
![2-chloro-5-[(cyclopentylamino)sulfonyl]benzamide](/img/structure/B6086269.png)
![1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B6086271.png)
![{2-[(4-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6086274.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)methanamine](/img/structure/B6086280.png)
![1-(1-{[1-(isopropylsulfonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6086284.png)



![5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B6086296.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6086300.png)
![2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)acrylamide](/img/structure/B6086306.png)